N-(3,4-dichlorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide: is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a pyrimidinyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized via a condensation reaction between a suitable β-keto ester and urea or thiourea under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group is introduced through alkylation, using a propyl halide in the presence of a base such as potassium carbonate.
Attachment of the Dichlorophenyl Group: The final step involves the acylation of the pyrimidinone derivative with 3,4-dichlorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dichlorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its efficacy, toxicity, and mechanism of action in treating diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications might extend to the production of polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism by which N-(3,4-dichlorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-2-(6-oxo-4-methylpyrimidin-1(6H)-yl)acetamide
- N-(3,4-dichlorophenyl)-2-(6-oxo-4-ethylpyrimidin-1(6H)-yl)acetamide
- N-(3,4-dichlorophenyl)-2-(6-oxo-4-isopropylpyrimidin-1(6H)-yl)acetamide
Uniqueness
Compared to its analogs, N-(3,4-dichlorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide may exhibit unique properties due to the specific length and branching of the propyl group. This can influence its reactivity, binding affinity, and overall biological activity, making it a distinct compound of interest for further research and development.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-2-3-10-7-15(22)20(9-18-10)8-14(21)19-11-4-5-12(16)13(17)6-11/h4-7,9H,2-3,8H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPQYCMKVPKUGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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